11-Chloroundecyltriethoxysilane

Description

Properties

IUPAC Name |

11-chloroundecyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37ClO3Si/c1-4-19-22(20-5-2,21-6-3)17-15-13-11-9-7-8-10-12-14-16-18/h4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIBPOHTDYJVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCCCCCCCl)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669811 | |

| Record name | (11-Chloroundecyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120876-31-5 | |

| Record name | (11-Chloroundecyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Molecular Architect for Advanced Surfaces

An In-Depth Technical Guide to 11-Chloroundecyltriethoxysilane: Properties, Reactivity, and Applications in Surface Modification

This compound is a bifunctional organosilane that has emerged as a critical tool for scientists and researchers in materials science, nanotechnology, and drug development. Its unique molecular structure, featuring a hydrolyzable triethoxysilane headgroup and a terminal chloro-functionalized eleven-carbon chain, allows it to act as a molecular bridge, covalently linking inorganic substrates to a wide array of organic, polymeric, or biological molecules. This guide provides a comprehensive overview of its core properties, chemical reactivity, and its pivotal role in the formation of self-assembled monolayers (SAMs), offering both foundational knowledge and practical, field-proven protocols for its application.

Core Physicochemical and Molecular Properties

Understanding the fundamental properties of this compound is essential for its effective application. The molecule's behavior is dictated by the interplay between its silicon-based head and its long alkyl chain.

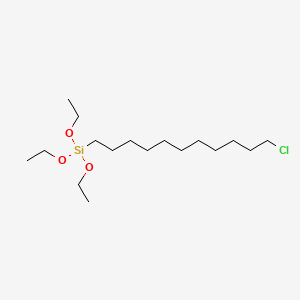

Molecular Identifiers and Structure

-

IUPAC Name: 11-chloroundecyl(triethoxy)silane[1]

The structure consists of a central silicon atom bonded to three ethoxy groups (-OCH₂CH₃) and an undecyl chain (-(CH₂)₁₁-) which is terminated by a chlorine atom. This dual functionality is the key to its utility.

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 353.0 g/mol | [1] |

| Physical State | Liquid | N/A |

| Purity | Typically ≥95-97% | [3] |

| CAS Number | 120876-31-5 | [1][2][3] |

The Chemistry of Surface Activation: Reactivity and Mechanisms

The utility of this compound is rooted in two distinct reactive centers within its structure: the triethoxysilane headgroup and the terminal chloro group.

Hydrolysis and Condensation of the Triethoxysilane Headgroup

The primary mechanism for surface attachment involves the hydrolysis and subsequent condensation of the triethoxysilane group. This process is fundamental to the formation of stable, covalent siloxane (Si-O-Si) bonds with hydroxylated surfaces such as silicon dioxide, glass, and various metal oxides.[4][5]

The reaction proceeds in several steps:

-

Hydrolysis: The three ethoxy groups on the silicon atom react with trace amounts of water to form reactive silanol groups (-Si-OH), releasing ethanol as a byproduct.[5][6][7] This step is often the rate-limiting factor in monolayer formation.[8]

-

Condensation: The newly formed silanol groups condense with hydroxyl groups (-OH) on the substrate surface, forming a strong, covalent Si-O-Substrate bond.

-

Cross-linking: Adjacent silanol groups on neighboring molecules can also condense with each other, forming a cross-linked polysiloxane network that enhances the stability and density of the monolayer.[9]

The extent of hydrolysis and condensation can be influenced by factors such as water concentration, pH, and temperature.[5][10]

Caption: Hydrolysis and condensation of this compound on a surface.

Reactivity of the Terminal Chloro Group

Once the monolayer is formed, the undecyl chains orient away from the surface, presenting a chloro-terminated interface. The chlorine atom serves as a versatile chemical handle, acting as a leaving group in nucleophilic substitution reactions.[11] This allows for the covalent attachment of a vast range of molecules, a critical step in the fabrication of functional devices.

Common transformations include:

-

Azide Formation: Reaction with sodium azide (NaN₃) to introduce a terminal azide group, which is highly useful for "click chemistry" reactions like the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC).

-

Amine Formation: Conversion to a primary amine via reactions such as the Gabriel synthesis or direct amination, enabling the immobilization of biomolecules through amide bond formation.

-

Thiol Formation: Reaction with thiourea followed by hydrolysis to create a terminal thiol group, ideal for binding to gold surfaces or for thiol-ene "click" reactions.

-

Quaternary Ammonium Salt Formation: Direct reaction with tertiary amines to form quaternary ammonium salts, which can impart antimicrobial properties to a surface.[3]

Caption: Versatile chemical transformations of the terminal chloro group.

Experimental Protocol: Formation of a Self-Assembled Monolayer (SAM)

This protocol provides a robust, field-proven methodology for the formation of a high-quality this compound monolayer on a silicon wafer with a native oxide layer. The principles are broadly applicable to other hydroxylated substrates like glass or quartz.

Causality and Experimental Choices

-

Piranha/Plasma Cleaning: This is a critical first step to remove organic contaminants and to generate a high density of surface hydroxyl (-OH) groups, which are the anchor points for the silane.

-

Anhydrous Solvent: The use of an anhydrous solvent like toluene is crucial to control the hydrolysis reaction. Uncontrolled water in the bulk solution would lead to rapid polymerization and aggregation of the silane, resulting in a disordered, multi-layered film instead of a well-ordered monolayer.[10]

-

Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents unwanted side reactions and minimizes atmospheric water contamination.[12]

-

Sonication: Sonication of the rinsing solvents helps to physically remove any non-covalently bound (physisorbed) silane molecules, ensuring that only the chemisorbed monolayer remains.

-

Curing/Annealing: The final baking step drives the condensation reaction to completion, promoting the formation of covalent Si-O-Substrate bonds and lateral Si-O-Si cross-links, which significantly enhances the thermal and mechanical stability of the monolayer.

Caption: Step-by-step workflow for creating a high-quality silane monolayer.

Step-by-Step Methodology

-

Substrate Preparation (Hydroxylation):

-

Clean silicon wafer substrates by sonicating in acetone, then isopropanol for 10 minutes each. Dry under a stream of nitrogen.

-

Activate the surface to generate hydroxyl groups. This can be done using one of two methods:

-

Oxygen Plasma: Treat the substrates in an oxygen plasma cleaner for 3-5 minutes.

-

(Caution) Piranha Solution: Immerse the substrates in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 15-30 minutes. Extreme caution is required; Piranha solution is highly corrosive and reacts violently with organic materials.

-

-

Rinse the substrates copiously with deionized (DI) water and dry thoroughly under a nitrogen stream.

-

-

Silanization Solution Preparation:

-

In a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of this compound in anhydrous toluene. A typical volume is 20-50 mL in a sealed container.

-

-

Monolayer Deposition:

-

Immediately transfer the cleaned, dry substrates into the silanization solution.

-

Seal the container and leave the substrates immersed for 4-12 hours at room temperature. For a denser monolayer, this process can be performed at a slightly elevated temperature (40-60°C).

-

-

Rinsing and Cleaning:

-

Remove the substrates from the silanization solution.

-

Rinse thoroughly with fresh anhydrous toluene to remove the bulk of the reaction solution.

-

Sonicate the substrates sequentially in toluene, then ethanol, for 5 minutes each to remove any physisorbed molecules.

-

Finally, rinse with DI water and dry with nitrogen.

-

-

Curing:

-

Place the coated substrates in an oven at 110-120°C for 1 hour to drive off residual water and promote covalent bond formation.

-

Self-Validation through Surface Characterization

To confirm the successful formation of a high-quality monolayer, the following characterization techniques are recommended:

-

Static Water Contact Angle: An uncoated, hydroxylated silicon surface is highly hydrophilic (contact angle <10°). A successful monolayer of this compound will render the surface hydrophobic, with a contact angle typically in the range of 80-90°.

-

X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the elemental composition of the surface. The presence of Si, C, O, and a clear Cl 2p signal would validate the presence of the monolayer.

-

Atomic Force Microscopy (AFM): AFM can be used to assess the smoothness and uniformity of the monolayer, confirming the absence of large aggregates that are indicative of poor deposition quality.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.[13]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[14] Avoid contact with skin, eyes, and clothing.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[13][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] The compound is moisture-sensitive, as water will initiate hydrolysis and polymerization.[12] It should be stored under an inert atmosphere if possible.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[15] For eye contact, rinse cautiously with water for several minutes.[15][16] If inhaled, move to fresh air.[15] In all cases of significant exposure, seek immediate medical attention.

Conclusion

This compound is a powerful and versatile molecule for the controlled chemical modification of surfaces. Its ability to form robust, well-defined self-assembled monolayers, combined with the reactivity of its terminal chloro group, provides a foundational platform for countless applications in research and development. From the creation of biosensors and drug delivery platforms to the tailoring of material properties, a thorough understanding of its properties and reaction mechanisms, as detailed in this guide, is the first step toward harnessing its full potential.

References

-

PubChem. (n.d.). Silane, (11-chloroundecyl)triethoxy-. National Center for Biotechnology Information. Retrieved from [Link]

-

SIKÉMIA. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

- Sokołowska, J., et al. (2018). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. Journal of Sol-Gel Science and Technology, 87(2), 436-446.

- Lauer, I., et al. (2005). Maleimido-terminated self-assembled monolayers. Chemistry – A European Journal, 11(13), 3968-3978.

- Hoffmann, R., et al. (2015). Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology. Langmuir, 31(43), 11851-11861.

- Igarashi, M., et al. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Journal of Sol-Gel Science and Technology, 108(2), 1-15.

-

Gelest, Inc. (2015). Safety Data Sheet - TRIETHOXYSILANE. Retrieved from [Link]

- Tillmann, D., et al. (1991). Formation and Characterization of a Highly Ordered and Well-Anchored Alkylsilane Monolayer on Mica by Self-Assembly. Langmuir, 7(3), 644-650.

- Rosales, Z., et al. (2005). Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy. Journal of Sol-Gel Science and Technology, 35(2), 109-116.

-

ResearchGate. (n.d.). Surface Modification of Silicon Oxide with Trialkoxysilanes toward Close-Packed Monolayer Formation. Retrieved from [Link]

- Taylor & Francis Group. (1995). Self-Assembled Monolayers: Models for Organic Surface Chemistry. In Chemisorption and Reactivity on Supported Clusters and Thin Films.

-

ResearchGate. (n.d.). Facile Surface Modification of Hydroxylated Silicon Nanostructures Using Heterocyclic Silanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Unveiling the effect of chloride on the surface modification of Cu(111). Retrieved from [Link]

-

Gelest, Inc. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification. Retrieved from [Link]

Sources

- 1. Silane, (11-chloroundecyl)triethoxy- | C17H37ClO3Si | CID 45158963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 120876-31-5 [chemicalbook.com]

- 3. This compound - SIKÉMIA [sikemia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. gelest.com [gelest.com]

- 13. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. 11-CHLOROUNDECYLTRIMETHOXYSILANE | 17948-05-9 [amp.chemicalbook.com]

An In-Depth Technical Guide to 11-Chloroundecyltriethoxysilane: Structure, Properties, and Applications in Surface Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Chloroundecyltriethoxysilane is a bifunctional organosilane molecule of significant interest in the fields of materials science, surface chemistry, and drug development. Its unique structure, featuring a terminal chloro group and a hydrolyzable triethoxysilane head, allows for the covalent modification of various substrates, particularly those with hydroxylated surfaces like silicon dioxide, glass, and metal oxides. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its use in the formation of self-assembled monolayers (SAMs).

Chemical Structure and Formula

This compound is characterized by a long undecyl (11-carbon) chain that provides a flexible spacer, a terminal chlorine atom that serves as a reactive site for nucleophilic substitution, and a triethoxysilane group that acts as an anchor to surfaces.

Molecular Formula: C₁₇H₃₇ClO₃Si[1]

IUPAC Name: 11-chloroundecyl(triethoxy)silane[1]

CAS Number: 120876-31-5[1]

Synonyms: (11-Chloroundecyl)triethoxysilane, Silane, (11-chloroundecyl)triethoxy-[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application. The following table summarizes key properties, with some values estimated based on similar compounds due to limited direct experimental data in publicly available literature.

| Property | Value | Source |

| Molecular Weight | 353.01 g/mol | [2] |

| Boiling Point | 112 °C at 0.01 mmHg | [2] |

| Density | 0.944 g/cm³ | [2] |

| Refractive Index | 1.4390 | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [2] |

Synthesis and Reactivity

Synthesis

The synthesis of this compound is typically achieved through the hydrosilylation of 11-chloro-1-undecene with triethoxysilane (HSi(OEt)₃) in the presence of a platinum catalyst, such as Karstedt's or Speier's catalyst. This reaction proceeds via an anti-Markovnikov addition, ensuring the silicon atom attaches to the terminal carbon of the alkene.

Caption: Synthesis of this compound via hydrosilylation.

Reactivity

The reactivity of this compound is dictated by its two primary functional groups:

-

Triethoxysilane Group: The silicon-ethoxy bonds are susceptible to hydrolysis in the presence of water, forming reactive silanol groups (Si-OH). These silanols can then condense with hydroxyl groups on a substrate surface to form stable siloxane bonds (Si-O-Si), or with other silanol groups to form a polysiloxane network. This is the fundamental chemistry behind the formation of self-assembled monolayers.

-

Terminal Chloro Group: The chlorine atom at the end of the undecyl chain can be displaced by a variety of nucleophiles through Sₙ2 reactions. This allows for the subsequent functionalization of the silanized surface with a wide range of molecules, including amines, azides, and thiols, opening up possibilities for the immobilization of biomolecules and the fabrication of sensors. For example, it readily reacts with tertiary amines to form quaternary ammonium salts.

Application: Formation of Self-Assembled Monolayers (SAMs)

One of the most powerful applications of this compound is in the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces. These highly ordered molecular layers provide a precise way to control the interfacial properties of materials.

Mechanism of SAM Formation

The formation of a this compound SAM is a multi-step process:

-

Hydrolysis: The triethoxysilane headgroup hydrolyzes in the presence of trace amounts of water (often the adsorbed water layer on the substrate) to form silanetriol intermediates.

-

Physisorption: The silanetriol molecules initially physisorb onto the hydroxylated surface via hydrogen bonding.

-

Condensation and Covalent Bonding: The silanol groups on the molecule condense with the hydroxyl groups on the substrate, forming strong, covalent Si-O-Si bonds. Lateral condensation between adjacent silanol groups also occurs, leading to a cross-linked, stable monolayer.

-

Self-Organization: The long undecyl chains align and pack closely due to van der Waals interactions, resulting in a dense and ordered monolayer.

Caption: Workflow for the formation of a self-assembled monolayer.

Experimental Protocol for SAM Formation on a Silicon Wafer

This protocol provides a general guideline for the formation of a this compound SAM on a silicon wafer with a native oxide layer (Si/SiO₂).

Materials:

-

Silicon wafers

-

This compound

-

Anhydrous toluene (or other suitable anhydrous solvent)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Deionized (DI) water

-

Nitrogen gas

-

Sonicator

-

Oven

Procedure:

-

Substrate Cleaning and Hydroxylation:

-

Cut silicon wafers to the desired size.

-

Clean the wafers by sonicating in a sequence of solvents (e.g., acetone, isopropanol, DI water) for 15 minutes each.

-

Dry the wafers under a stream of nitrogen.

-

Immerse the wafers in freshly prepared Piranha solution for 30 minutes to remove organic residues and generate a hydrophilic, hydroxyl-terminated surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

-

Rinse the wafers thoroughly with copious amounts of DI water.

-

Dry the wafers under a stream of nitrogen and then bake in an oven at 120 °C for 30 minutes to remove residual water.

-

-

Silanization:

-

Prepare a 1-5 mM solution of this compound in anhydrous toluene in a clean, dry glass container.

-

Immerse the cleaned and dried silicon wafers in the silane solution.

-

Seal the container and allow the reaction to proceed for 2-24 hours at room temperature. Longer reaction times generally lead to more ordered and denser monolayers.

-

-

Post-Deposition Rinsing and Curing:

-

Remove the wafers from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.

-

Sonicate the wafers in fresh anhydrous toluene for 5-10 minutes.

-

Dry the wafers under a stream of nitrogen.

-

Cure the SAM-coated wafers by baking them in an oven at 120 °C for 30-60 minutes to promote further cross-linking and stabilize the monolayer.

-

-

Characterization:

-

The quality of the SAM can be assessed using various surface analysis techniques, including:

-

Contact Angle Goniometry: To measure the hydrophobicity of the surface.

-

Ellipsometry: To determine the thickness of the monolayer.

-

X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface.

-

Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness.

-

-

Spectroscopic Characterization (Predicted)

¹H NMR (CDCl₃):

-

δ ~3.8 ppm (q): Methylene protons (-O-CH₂-CH₃) of the ethoxy groups.

-

δ ~3.5 ppm (t): Methylene protons adjacent to the chlorine atom (-CH₂-Cl).

-

δ ~1.8 ppm (quintet): Methylene protons beta to the chlorine atom (-CH₂-CH₂-Cl).

-

δ ~1.2-1.6 ppm (m): Methylene protons of the long alkyl chain.

-

δ ~1.2 ppm (t): Methyl protons (-O-CH₂-CH₃) of the ethoxy groups.

-

δ ~0.6 ppm (t): Methylene protons alpha to the silicon atom (-Si-CH₂-).

¹³C NMR (CDCl₃):

-

δ ~58 ppm: Methylene carbons of the ethoxy groups (-O-CH₂-CH₃).

-

δ ~45 ppm: Methylene carbon attached to the chlorine atom (-CH₂-Cl).

-

δ ~33 ppm: Methylene carbon beta to the chlorine atom (-CH₂-CH₂-Cl).

-

δ ~22-32 ppm: Multiple peaks corresponding to the methylene carbons of the long alkyl chain.

-

δ ~18 ppm: Methyl carbons of the ethoxy groups (-O-CH₂-CH₃).

-

δ ~10 ppm: Methylene carbon alpha to the silicon atom (-Si-CH₂-).

FTIR (neat):

-

~2925 and 2855 cm⁻¹: C-H stretching vibrations of the alkyl chain.

-

~1465 cm⁻¹: C-H bending vibrations.

-

~1100-1000 cm⁻¹: Strong Si-O-C stretching vibrations.

-

~720 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (EI):

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve cleavage of the ethoxy groups, α-cleavage next to the silicon atom, and fragmentation of the alkyl chain.

Conclusion

This compound is a versatile molecule for the functionalization of surfaces. Its ability to form well-defined self-assembled monolayers with a reactive terminal group makes it a valuable tool for researchers in various disciplines. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the development of advanced materials, biosensors, and drug delivery systems. As with any chemical, it is imperative to consult the Safety Data Sheet (SDS) before use and to handle it with appropriate safety precautions.

References

-

PubChem. Silane, (11-chloroundecyl)triethoxy-. National Center for Biotechnology Information. [Link]

-

MDPI. Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane. [Link]

Sources

Synthesis of 11-Chloroundecyltriethoxysilane: An In-Depth Technical Guide

Introduction

11-Chloroundecyltriethoxysilane is a bifunctional organosilane molecule of significant interest in materials science, surface chemistry, and drug delivery systems. Its unique structure, featuring a long hydrocarbon chain terminated by a reactive chlorine atom and a hydrolyzable triethoxysilyl group, allows it to act as a versatile molecular linker. The triethoxysilyl moiety enables covalent attachment to inorganic substrates such as silica, glass, and metal oxides, while the terminal chloro group provides a reactive site for the subsequent immobilization of a wide array of organic molecules, including pharmaceuticals, polymers, and biomolecules. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols and a comparative analysis to aid researchers in selecting the most suitable method for their specific application.

Primary Synthetic Pathway: Hydrosilylation Followed by Ethanolysis

The most prevalent and industrially viable method for the synthesis of this compound involves a two-step process. The first step is the platinum-catalyzed hydrosilylation of 10-undecen-1-yl chloride with trichlorosilane, which forms the intermediate 11-chloroundecyltrichlorosilane. This is followed by the ethanolysis of the trichlorosilyl group to yield the desired triethoxy derivative.

Step 1: Hydrosilylation of 10-Undecen-1-yl Chloride

Hydrosilylation is the addition of a silicon-hydride bond across a carbon-carbon double bond. This reaction is typically catalyzed by transition metal complexes, most commonly those of platinum. The reaction proceeds via an anti-Markovnikov addition, meaning the silicon atom attaches to the terminal carbon of the alkene, which is crucial for obtaining the desired linear product.

Mechanism: The Chalk-Harrod Mechanism

The platinum-catalyzed hydrosilylation is generally understood to proceed via the Chalk-Harrod mechanism. This catalytic cycle involves:

-

Oxidative Addition: The hydrosilane (trichlorosilane) oxidatively adds to the platinum(0) catalyst.

-

Olefin Coordination: The alkene (10-undecen-1-yl chloride) coordinates to the platinum complex.

-

Insertion: The alkene inserts into the platinum-hydrogen bond.

-

Reductive Elimination: The desired alkylsilane is reductively eliminated, regenerating the platinum(0) catalyst.

A modified Chalk-Harrod mechanism, involving the insertion of the alkene into the platinum-silicon bond, has also been proposed, though the classical Chalk-Harrod pathway is widely accepted for this type of reaction.

Experimental Protocol: Synthesis of 11-Chloroundecyltrichlorosilane

Materials:

-

10-Undecen-1-yl chloride (1.0 eq)

-

Trichlorosilane (1.1 eq)

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), xylene solution (10-20 ppm Pt)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel is charged with 10-undecen-1-yl chloride and anhydrous toluene.

-

The solution is heated to 60-80 °C under a gentle flow of inert gas.

-

Karstedt's catalyst is added to the reaction mixture via syringe.

-

Trichlorosilane is added dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours. An exothermic reaction is typically observed.

-

After the addition is complete, the reaction mixture is stirred at 80-90 °C for an additional 2-4 hours to ensure complete conversion.

-

The reaction progress can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2250 cm⁻¹) and the C=C stretching band (around 1640 cm⁻¹).

-

Upon completion, the excess trichlorosilane and toluene are removed by distillation under reduced pressure.

-

The crude 11-chloroundecyltrichlorosilane is then purified by vacuum distillation.

Step 2: Ethanolysis of 11-Chloroundecyltrichlorosilane

The trichlorosilyl group of the intermediate is highly reactive towards nucleophiles, such as alcohols. Ethanolysis involves the reaction of 11-chloroundecyltrichlorosilane with an excess of ethanol to replace the chloro substituents with ethoxy groups, yielding the final product and hydrogen chloride as a byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

11-Chloroundecyltrichlorosilane (1.0 eq)

-

Anhydrous ethanol (at least 3.3 eq)

-

Anhydrous toluene or hexane

-

A weak base (e.g., triethylamine or pyridine, optional, to scavenge HCl)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with an inert gas inlet connected to a bubbler or a trap for HCl is charged with anhydrous ethanol and an anhydrous solvent like toluene or hexane.

-

The solution is cooled in an ice bath.

-

11-Chloroundecyltrichlorosilane is dissolved in a small amount of the anhydrous solvent and added dropwise to the ethanol solution via the dropping funnel. The reaction is exothermic and generates HCl gas.

-

If a base is used, it can be added concurrently to neutralize the generated HCl.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 2-4 hours.

-

The reaction mixture is filtered to remove any precipitated salts (if a base was used).

-

The solvent and excess ethanol are removed under reduced pressure.

-

The crude this compound is purified by vacuum distillation to yield a colorless liquid.

Alternative Synthetic Pathway: The Grignard Route

An alternative approach to forming the silicon-carbon bond is through the use of a Grignard reagent. This method involves the preparation of an 11-chloroundecylmagnesium halide, which then reacts with a suitable silicon electrophile, such as tetraethyl orthosilicate (TEOS), to form the desired product. While generally a robust method for C-Si bond formation, its application here requires careful consideration of the terminal chloro group's compatibility with the Grignard reagent.

Mechanism

The Grignard synthesis proceeds through the following steps:

-

Grignard Reagent Formation: 1,11-Dichloroundecane reacts with magnesium metal in an ether solvent (like THF) to form 11-chloroundecylmagnesium chloride. The reactivity of the two chloro groups can be controlled by the reaction conditions.

-

Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom of TEOS.

-

Substitution: An ethoxy group is displaced, forming the C-Si bond. This process can potentially occur multiple times, but by controlling the stoichiometry, the monosubstituted product can be favored.

Experimental Protocol: Synthesis of this compound via Grignard Reagent

Materials:

-

1,11-Dichloroundecane (1.0 eq)

-

Magnesium turnings (1.1 eq)

-

Tetraethyl orthosilicate (TEOS) (3.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel is charged with magnesium turnings and a crystal of iodine under an inert atmosphere.

-

A solution of 1,11-dichloroundecane in anhydrous THF is prepared. A small portion of this solution is added to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.

-

The remaining 1,11-dichloroundecane solution is added dropwise to maintain a steady reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure the formation of the Grignard reagent.

-

In a separate flame-dried, three-necked round-bottom flask, TEOS is dissolved in anhydrous THF and cooled in an ice-salt bath.

-

The prepared Grignard reagent is transferred via cannula to the TEOS solution at a controlled rate to manage the exothermic reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or a similar solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation.

Comparative Analysis of Synthesis Routes

| Feature | Hydrosilylation Route | Grignard Route |

| Starting Materials | 10-Undecen-1-yl chloride, Trichlorosilane, Ethanol | 1,11-Dichloroundecane, Magnesium, TEOS |

| Reagent Sensitivity | Trichlorosilane is moisture-sensitive. | Grignard reagent is highly sensitive to moisture and protic solvents. |

| Catalyst | Platinum-based (e.g., Karstedt's catalyst) | None required for the main reaction. |

| Byproducts | HCl in the ethanolysis step. | Magnesium salts. |

| Scalability | Generally more scalable for industrial production. | Can be challenging to scale due to the sensitivity of the Grignard reagent. |

| Selectivity | High regioselectivity (anti-Markovnikov). | Potential for side reactions if both chloro groups react. |

| Overall Yield | Typically good to excellent. | Can be variable depending on the efficiency of Grignard formation and reaction. |

Characterization of this compound

The successful synthesis of this compound can be confirmed through various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include a triplet corresponding to the methyl protons of the ethoxy groups, a quartet for the methylene protons of the ethoxy groups, a triplet for the methylene protons adjacent to the chlorine atom, and a complex multiplet for the long alkyl chain. A characteristic triplet for the methylene group adjacent to the silicon atom will also be present at a higher field.

-

¹³C NMR: Distinct signals for each carbon in the undecyl chain, as well as signals for the methyl and methylene carbons of the ethoxy groups.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Characteristic C-H stretching vibrations of the alkyl chain.

-

Strong Si-O-C stretching bands.

-

Absence of Si-H and C=C stretching bands from the starting materials.

-

C-Cl stretching vibration.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

To confirm the purity of the product and determine its molecular weight from the mass spectrum.

-

Conclusion

Visualizations

Caption: Workflow for the Hydrosilylation-Ethanolysis Synthesis Route.

Caption: Workflow for the Grignard Synthesis Route.

References

-

Hydrosilylation of Alkenes. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 7, pp 239–274. ([Link])

-

The Grignard Reaction. In Advanced Organic Chemistry: Part B: Reactions and Synthesis; Carey, F. A., Sundberg, R. J., Eds.; Springer, 2007; pp 445-456. ([Link])

- Preparation of alkyl silanes by the grignard reaction employing cyclic ethers. US Patent 2,872,471, issued February 3, 1959. ()

-

Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry2021 , 4, 63. ([Link])

-

Infrared analysis of organosilicon compounds: spectra-structure correlations. Gelest, Inc. ([Link])

mechanism of action of triethoxy silane compounds

An In-Depth Technical Guide to the Mechanism of Action of Triethoxy Silane Compounds

Executive Summary

Triethoxy silanes are a versatile class of organosilicon compounds, fundamentally characterized by a central silicon atom bonded to three hydrolyzable ethoxy groups and one non-hydrolyzable organic or hydrido group (R-Si(OC₂H₅)₃). Their utility across a vast range of scientific and industrial applications stems from a core, two-stage mechanism of action: hydrolysis followed by condensation. This process enables them to act as powerful coupling agents, adhesion promoters, surface modifiers, and precursors for sol-gel synthesis.[1][2] This guide provides a detailed exploration of this mechanism, elucidating the underlying chemical principles, the factors that govern reaction kinetics and outcomes, and the experimental methodologies used to characterize these processes. By synthesizing established chemical theory with practical application insights, this document serves as a comprehensive resource for researchers, scientists, and professionals in materials science and drug development.

The Fundamental Chemistry of Triethoxy Silanes

The defining feature of a triethoxy silane is its bifunctional nature.[3] The molecule possesses two distinct types of reactive sites:

-

Inorganic Reactivity: The three ethoxy groups (-OC₂H₅) are susceptible to hydrolysis, a reaction with water that converts them into highly reactive silanol groups (-OH).[4][5] This is the primary pathway for interaction with inorganic substrates and for self-polymerization.

-

Organic/Functional Reactivity: The fourth 'R' group is covalently bonded to the silicon atom via a stable Si-C or Si-H bond. This group dictates the compound's interaction with organic systems. In "organofunctional" silanes, this R group is a reactive organic moiety (e.g., amino, epoxy, vinyl, methacrylate), allowing it to form covalent bonds with organic polymer matrices.[2][6]

This dual reactivity allows triethoxy silanes to function as molecular bridges, creating a durable interface between dissimilar materials, such as inorganic fillers and organic resins.[7]

The Core Mechanism: A Two-Stage Process

The transformation of a triethoxy silane from a stable monomer into a reactive agent or a polymeric network is a cascade of reactions, primarily hydrolysis and condensation.[8]

Stage 1: Hydrolysis – The Activation Step

The initial and rate-limiting step in the mechanism is the hydrolysis of the ethoxy groups to form silanol groups and ethanol as a byproduct.[5][9] This reaction is catalyzed by either acid or base and is significantly slower at a neutral pH.[10][11]

General Reaction: R-Si(OC₂H₅)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3C₂H₅OH

The mechanism of hydrolysis is pH-dependent:

-

Under Acidic Conditions: An ethoxy oxygen is rapidly protonated, making the silicon atom more electrophilic and susceptible to a backside nucleophilic attack by water. This process is often described as an Sₙ2-type mechanism.[8][10]

-

Under Basic Conditions: A hydroxide ion (OH⁻) directly attacks the electron-deficient silicon atom, forming a pentacoordinate intermediate which then expels an ethoxide ion (-OC₂H₅).[10]

The hydrolysis proceeds stepwise, and the rate of hydrolysis for each successive ethoxy group can vary.[8] Generally, the first hydrolysis step is the slowest.[8]

Caption: Figure 1: The two-stage mechanism of triethoxy silane action.

Stage 2: Condensation – Network and Surface Formation

Once formed, the highly reactive silanol groups readily undergo condensation reactions. This can occur via two primary pathways:

-

Intermolecular Condensation: Two silanol groups react to form a stable siloxane bond (Si-O-Si) and a water molecule. This is the fundamental reaction for forming polysilsesquioxane networks and is a cornerstone of sol-gel chemistry.[10][12]

-

Surface Reaction: A silanol group from the hydrolyzed silane reacts with a hydroxyl group (-OH) present on the surface of an inorganic substrate (like glass, silica, or metal oxides), forming a covalent Si-O-Substrate bond and a water molecule.[2][13] This is the key to their function as adhesion promoters and surface modifiers.

The structure of the resulting condensed network is also heavily pH-dependent. Acid-catalyzed condensation tends to favor the reaction of monomers with the ends of growing chains, leading to less-branched, more linear polymers.[8] In contrast, base-catalyzed condensation promotes a more random, particle-like growth, resulting in highly cross-linked, colloidal structures.[8][12]

Key Factors Influencing Reactivity and Film Formation

The efficiency and outcome of the hydrolysis-condensation process are not absolute but are governed by a set of interdependent experimental parameters. Understanding and controlling these factors is critical for achieving reproducible and optimized results.

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Structural Outcome & Field Insights |

| pH | Minimum near pH 7; increases in acidic or basic conditions.[11] | Minimum at pH 4-5; increases in acidic or basic conditions. | Acidic (pH < 4): Promotes linear, less-branched polymers. Ideal for forming uniform, thin films. Basic (pH > 7): Promotes highly branched, particulate clusters. Useful for creating porous gels or thick coatings.[8][12] |

| Water:Silane Ratio (r) | Rate increases with water concentration up to a point. Excess water can cause phase separation and inhibit the reaction.[10] | Higher water content favors condensation between two silanols (water-producing). Lower water content can favor condensation between a silanol and an ethoxy group (alcohol-producing).[10] | Stoichiometrically, r = 1.5 is required for full hydrolysis of a trialkoxysilane. In practice, a slight excess is often used to drive the reaction, but large excesses in non-polar solvents can lead to poor film quality due to silane insolubility. |

| Catalyst | Acids (e.g., HCl, Acetic Acid) and Bases (e.g., NH₄OH, Amines) significantly accelerate the reaction.[10][12] | Catalysts for hydrolysis are typically also catalysts for condensation.[8] | The choice of catalyst is critical. For surface modification, volatile catalysts like acetic acid or ammonia are preferred as they can be removed during curing. Organometallic catalysts (e.g., tin compounds) can be used in non-aqueous systems.[10] |

| Solvent | Polar, protic solvents (e.g., alcohols) can participate in the reaction (alcoholysis) and act as homogenizing agents.[10] | Solvent polarity and hydrogen bonding capacity influence the stability of intermediates and transition states. | A co-solvent like ethanol is often required to create a single-phase solution of the silane and aqueous catalyst, ensuring uniform reaction. The byproduct of triethoxy silane hydrolysis is ethanol, which can help maintain solubility.[5] |

| Temperature | Rate increases with temperature, following Arrhenius kinetics. | Rate increases with temperature. | Elevated temperatures (curing) are often used after application to drive off volatile byproducts (water, ethanol) and force the condensation reactions to completion, ensuring a stable, cross-linked film.[13] |

| R-Group Identity | Electron-withdrawing R groups increase the electrophilicity of the Si atom, accelerating hydrolysis. Bulky R groups can sterically hinder the approach of water, slowing the reaction.[10][11] | Steric hindrance from bulky R groups is a major factor that can slow condensation.[10] | This is a key consideration for formulation stability. Silanes with small R groups (e.g., methyl) are highly reactive, while those with bulky groups (e.g., isobutyl) are more stable in solution.[8] |

The "Molecular Bridge": The Role of the Organofunctional Group

The true power of these compounds in materials science lies in organofunctional silanes, where the R group is specifically chosen to react with an organic polymer system.[2][6] This creates a durable covalent link between an inorganic phase and an organic phase.

Caption: Figure 2: The molecular bridge concept.

-

An aminosilane (R = -CH₂CH₂CH₂NH₂) can react with epoxy, isocyanate, or acid anhydride groups in a polymer matrix.[3][14]

-

An epoxysilane (R = -CH₂CH₂CH₂OCH₂CH(O)CH₂) can react with amines, acids, or hydroxyls in a polymer.[7]

-

A methacryloxysilane (R = -CH₂CH₂CH₂OCOC(CH₃)=CH₂) can co-polymerize into a polymer backbone via free-radical polymerization.[11]

This bridging mechanism is the reason for dramatic improvements in the mechanical properties (e.g., strength, durability, water resistance) of composite materials, coatings, and adhesives.[1][15]

Experimental Protocols for Characterization

Validating the mechanism of action and the resulting surface modification requires a suite of analytical techniques. The following protocols represent self-validating systems for monitoring the process.

Protocol: Monitoring Hydrolysis & Condensation Kinetics via ²⁹Si NMR

This protocol allows for the direct observation and quantification of the different silicon species during the reaction.

-

Sample Preparation: Prepare a solution of the triethoxy silane in a suitable solvent (e.g., ethanol/D₂O mixture) to ensure homogeneity. The final concentration should be amenable to NMR analysis (e.g., 0.1-1 M).

-

Initiation: Add the catalyst (e.g., a specific amount of HCl or NH₄OH to achieve the target pH) to the NMR tube at time t=0.

-

Data Acquisition: Immediately begin acquiring ²⁹Si NMR spectra at regular time intervals. Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

-

Data Analysis: Identify and integrate the peaks corresponding to the unhydrolyzed silane (T⁰), the monosilanol (T¹), disilanol (T²), fully hydrolyzed silanetriol and its condensed forms (T³).

-

Causality Check: Plot the concentration of each species over time. The disappearance of T⁰ should correlate with the appearance of T¹, T², and T³ species, providing a direct measure of hydrolysis and condensation kinetics.[16]

Protocol: A Workflow for Validating Surface Modification

This workflow confirms the successful covalent attachment and formation of a silane layer on a substrate.

Caption: Figure 3: Experimental workflow for surface characterization.

-

Substrate Preparation: Rigorously clean the substrate (e.g., silicon wafer, glass slide) to remove organic contaminants and ensure a high density of surface hydroxyl groups.

-

Silanization: Immerse the cleaned substrate in a dilute solution of the triethoxy silane (e.g., 1-2% in a solvent like toluene or ethanol) for a controlled period.

-

Rinsing and Curing: Thoroughly rinse the substrate with fresh solvent to remove any physically adsorbed, unreacted silane. Cure the substrate in an oven (e.g., 110-120°C) to drive the condensation reaction to completion.

-

Characterization & Validation:

-

Water Contact Angle (WCA): Measure the WCA before and after silanization. A successful modification with a hydrophobic silane (e.g., octyltriethoxysilane) should significantly increase the WCA.[13][17]

-

X-ray Photoelectron Spectroscopy (XPS): Analyze the surface elemental composition. The appearance of a Si 2p peak with a binding energy characteristic of polysiloxanes, along with elements from the R-group, confirms the presence of the silane.[17][18]

-

Atomic Force Microscopy (AFM): Image the surface topography. This can reveal the formation of a uniform monolayer or aggregated islands, providing insight into the quality of the silane film.[15][19]

-

Trustworthiness Check: A successful modification is validated only when all three techniques provide corroborating evidence: a change in wettability (WCA), the correct elemental signature (XPS), and visible layer formation (AFM).

-

Conclusion

The is a well-defined yet highly adaptable process of hydrolysis and condensation. The ability to control the reaction kinetics and resulting molecular architecture through careful selection of pH, catalysts, and reaction conditions makes these compounds indispensable tools in materials science. Furthermore, the versatility of the organofunctional 'R' group allows for the rational design of molecular bridges that can covalently link the inorganic and organic worlds. A thorough understanding of this core mechanism, coupled with rigorous experimental validation, empowers researchers to harness the full potential of triethoxy silanes for creating advanced materials with tailored surface properties and enhanced performance.

References

- Abdel-Goad, S. A., et al. (2021). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers (Basel). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8400392/]

- Arkles, B., et al. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. [URL: https://www.gelest.com/wp-content/uploads/Factors-Contributing-to-the-Stability-of-Alkoxysilanes-in-Aqueous-Solution.pdf]

- Božič, M., & Kovač, J. (2017). Organofunctional Trialkoxysilane Sol-Gel Precursors for Chemical Modification of Textile Fibres. Tekstilec. [URL: https://www.researchgate.

- Wikipedia. (n.d.). Triethoxysilane. [URL: https://en.wikipedia.org/wiki/Triethoxysilane]

- Solubility of Things. (n.d.). Triethoxysilane. [URL: https://www.solubilityofthings.

- Wienand, W., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. [URL: https://www.afinitica.com/images/stories/afinitica/docs/Hydrolysis_condensation_methacryloyloxyalkylfunctional_alkoxysilanes.pdf]

- National Center for Biotechnology Information. (n.d.). Triethoxysilane. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13830]

- Google Patents. (n.d.). Adhesion promoter - US20080071043A1. [URL: https://patents.google.

- MDPI. (2024). Ultra-Structural Surface Characteristics of Dental Silane Monolayers. [URL: https://www.mdpi.com/1996-1944/17/16/3642]

- Schneider, D. A., et al. (2000). Sol-Gel Chemistry of Trialkoxysilanes. Materials Research Society Symposium Proceedings. [URL: https://www.researchgate.net/publication/253374825_Sol-Gel_Chemistry_of_Trialkoxysilanes]

- Peña-Alonso, R., et al. (2008). Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy. ResearchGate. [URL: https://www.researchgate.net/publication/222166548_Study_of_the_hydrolysis_and_condensation_of_g-Aminopropyltriethoxysilane_by_FT-IR_spectroscopy]

- Furtado, F., et al. (2005). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. ResearchGate. [URL: https://www.researchgate.net/publication/225881476_Understanding_Hydrolysis_and_Condensation_Kinetics_of_g-Glycidoxypropyltrimethoxysilane]

- Klajn, R., et al. (2008). Surface Modification of ZnO Using Triethoxysilane-Based Molecules. Langmuir. [URL: https://pubs.acs.org/doi/10.1021/la802279h]

- Organic Chemistry Portal. (n.d.). Triethoxysilane. [URL: https://www.organic-chemistry.org/chemicals/reductions/triethoxysilane.shtm]

- News. (2024). Triethoxy(octyl)silane Application. [URL: https://www.dakenchem.

- PubMed. (2008). Surface modification of ZnO using triethoxysilane-based molecules. [URL: https://pubmed.ncbi.nlm.nih.gov/19367980/]

- University of Arizona. (n.d.). Sol-gel chemistry of trialkoxysilanes. [URL: https://arizona.openrepository.com/handle/10150/187311]

- MDPI. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. [URL: https://www.mdpi.com/2073-4360/15/11/2530]

- Adhesion Promoter CAS No 919-30-2 3-Aminopropyltriethoxysilane. (2024). [URL: https://www.silane-coupling.com/adhesion-promoter/adhesion-promoter-cas-no-919-30-2-3.html]

- Lehigh University. (n.d.). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. [URL: https://preserve.lehigh.edu/cgi/viewcontent.cgi?article=1886&context=etd]

- OSTI.GOV. (n.d.). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. [URL: https://www.osti.gov/servlets/purl/10158223]

- MDPI. (2018). Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane. [URL: https://www.mdpi.com/2073-4360/10/10/1105]

- SiSiB SILICONES. (n.d.). Amino Silanes as adhesion promoter, surface modifier and reactant. [URL: https://www.sisib.com/amino-silane.html]

- Boosting Adhesion: The Role of Epoxy Silanes in Modern Formulations. (n.d.). [URL: https://www.dakenchem.

- SDC Phase 3 Chapter 19: Organo-Functional Silanes. (n.d.). [URL: https://www.taylorfrancis.com/chapters/edit/10.1201/b10708-20/organo-functional-silanes-wim-descamps-stephen-morrell]

- Semantic Scholar. (n.d.). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. [URL: https://www.semanticscholar.org/paper/Kinetics-and-mechanism-of-the-hydrolysis-and-of-Pohl-Osterholtz/712d77a942a78107779f048d0d58839074092497]

- NJ.gov. (n.d.). Common Name: TRIETHOXYSILANE HAZARD SUMMARY. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/2838.pdf]

- ResearchGate. (2020). Surface Modification of Polymers with 3-Aminopropyltriethoxysilane as a General Pretreatment for Controlled Wettability. [URL: https://www.researchgate.

- ResearchGate. (2011). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. [URL: https://www.researchgate.net/publication/51703621_Silane_Layers_on_Silicon_Surfaces_Mechanism_of_Interaction_Stability_and_Influence_on_Protein_Adsorption]

- American Chemical Society. (2023). Enhanced Binding of (3-Aminopropyl)triethoxysilane to Polymer Brush-Coated Surfaces by Controlled Activation. [URL: https://pubs.acs.org/doi/10.1021/acs.langmuir.3c01825]

- ePrints Soton. (n.d.). Surface Modification of Glass Beads with an Aminosilane Monolayer. [URL: https://eprints.soton.ac.uk/363959/1/Final_Paper_sanjukta.pdf]

- Sci-Hub. (2011). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. [URL: https://sci-hub.se/10.1021/la2036778]

- Siltech Corporation. (n.d.). One Evolutionary Path of Organofunctional Silanes: AlkoxySilane Functional Silicones and their Applications. [URL: https://www.siltech.

Sources

- 1. chinacouplingagents.com [chinacouplingagents.com]

- 2. mdpi.com [mdpi.com]

- 3. Amino Silanes as adhesion promoter, surface modifier and reactant | SiSiB SILICONES [sinosil.com]

- 4. Triethoxysilane - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. gelest.com [gelest.com]

- 9. siltech.com [siltech.com]

- 10. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. afinitica.com [afinitica.com]

- 12. Sol-Gel Chemistry of Trialkoxysilanes | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 13. mdpi.com [mdpi.com]

- 14. Adhesion Promoter CAS No 919-30-2 3-Aminopropyltriethoxysilane - 3-Aminopropyltriethoxysilane, CAS No 919-30-2 | Made-in-China.com [m.made-in-china.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. lehigh.edu [lehigh.edu]

- 19. Sci-Hub. Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption / Langmuir, 2011 [sci-hub.box]

solubility of 11-Chloroundecyltriethoxysilane in organic solvents

An In-Depth Technical Guide to the Solubility of 11-Chloroundecyltriethoxysilane in Organic Solvents

Abstract

This compound is a bifunctional organosilane widely employed in surface modification, nanotechnology, and the synthesis of advanced materials. Its utility is fundamentally governed by its behavior in solution, particularly its solubility in various organic solvents. This technical guide provides a comprehensive analysis of the solubility profile of this compound. We delve into the physicochemical properties that dictate its solubility, present a qualitative solubility profile based on chemical principles, and address its reactive nature in protic media. Crucially, this guide furnishes a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to validate this critical parameter for their specific applications.

Introduction to this compound

This compound (CAS: 120876-31-5, Molecular Formula: C₁₇H₃₇ClO₃Si) is a versatile molecule used as a coupling agent and surface modifier.[1] Its unique structure features two key components:

-

A triethoxysilane head group : This group can hydrolyze in the presence of moisture to form reactive silanol (-Si-OH) groups. These silanols can then condense with hydroxyl groups on inorganic substrates (e.g., glass, silica, metal oxides) to form stable covalent siloxane bonds (-Si-O-Substrate).

-

An 11-carbon alkyl chain with a terminal chloro group : This long hydrocarbon chain provides a nonpolar, hydrophobic spacer, while the terminal chlorine atom serves as a reactive site for subsequent chemical transformations, such as nucleophilic substitution reactions. A notable application is its reaction with tertiary amines to form quaternary ammonium salts, which are useful for creating antimicrobial or cationic surfaces.[1]

Understanding the solubility of this compound is the first and most critical step in designing successful and reproducible surface modification protocols. The choice of solvent dictates the stability of the silane solution, the rate of hydrolysis, and the quality of the resulting self-assembled monolayer (SAM).

Physicochemical Properties Influencing Solubility

The solubility of this compound is a direct consequence of its molecular structure, which combines both nonpolar and polar characteristics.

-

Molecular Weight: 353.0 g/mol .[2]

-

Nonpolar Character: The dominant feature of the molecule is the long C₁₁ alkyl chain. Following the principle of "like dissolves like," this substantial nonpolar segment predicts high solubility in nonpolar organic solvents that can effectively solvate the hydrocarbon chain through van der Waals interactions.[3][4]

-

Polar/Reactive Character: The triethoxysilane head group is polar. However, its most important characteristic is its high reactivity towards protic substances, especially water.[5] The Si-O bonds are susceptible to hydrolysis, which converts the ethoxy groups into ethanol and the silane into a silanetriol. This reaction is often undesirable during storage but is the key to its function during application.

This dual nature means that while the molecule is fundamentally nonpolar, its handling requires the exclusion of moisture to prevent premature hydrolysis and self-condensation, which leads to the formation of oligomers and insoluble polysiloxanes.[6][7]

Solubility Profile in Organic Solvents

Direct quantitative solubility data for this compound is not widely published. However, based on the chemical principles outlined above and data for analogous long-chain alkylsilanes, a robust qualitative profile can be established.[4]

Recommended Solvents (High Solubility / Miscible)

This compound is expected to be fully miscible or exhibit high solubility in a wide range of anhydrous aprotic solvents, both nonpolar and polar. These solvents are ideal for preparing stock solutions and for performing surface deposition under controlled conditions.

Protic Solvents (Reactive, Not Recommended for Storage)

In protic solvents like water, methanol, and ethanol, the concept of simple dissolution is misleading. The silane reacts with these solvents.[8]

-

Water: The silane is practically insoluble in water and undergoes rapid hydrolysis at the water-silane interface, forming silanetriols which then self-condense into insoluble polysiloxane oils or gels.[5]

-

Alcohols (e.g., Ethanol): While alcohols are protic, they are often used as co-solvents in deposition protocols.[9] The silane is typically soluble in anhydrous ethanol. However, the presence of even trace amounts of water will catalyze hydrolysis. These solutions have limited stability (from hours to days) and should be prepared fresh.[9][10]

The following table summarizes the expected qualitative solubility.

| Solvent Class | Examples | Expected Solubility/Behavior | Rationale & Expert Insight |

| Nonpolar Aprotic | Hexane, Heptane, Toluene, Xylene | Highly Soluble / Miscible | The long alkyl chain is readily solvated by these nonpolar solvents. These are excellent choices for long-term storage of stock solutions under an inert atmosphere. |

| Polar Aprotic | Tetrahydrofuran (THF), Chloroform, Dichloromethane (DCM) | Highly Soluble / Miscible | These solvents effectively solvate the entire molecule. Anhydrous grades must be used, as standard grades can contain water stabilizers that will degrade the silane. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble but Reactive | The silane dissolves, but the solvent can participate in hydrolysis, especially with trace water. Use only anhydrous grades and prepare solutions immediately before use.[6] |

| Aqueous | Water, Buffers | Insoluble & Reactive | The silane is immiscible and hydrolyzes upon contact. This is the basis for its reaction with surfaces but makes it unsuitable as a solvent.[5][11] |

Experimental Protocol for Quantitative Solubility Determination

For any critical application, especially in regulated environments, experimental verification of solubility is required. The following gravimetric protocol is a robust, self-validating method for determining the solubility of this compound in a chosen anhydrous solvent.

Causality and Experimental Design

The primary challenge in this measurement is preventing the premature hydrolysis of the silane by atmospheric moisture. Therefore, the entire workflow is designed to be performed under anhydrous conditions, preferably within a glovebox or using Schlenk line techniques. The gravimetric method is chosen for its directness and accuracy, as it relies on the physical mass of the dissolved solute.

Step-by-Step Methodology

-

Preparation & Pre-Drying:

-

Rationale: To ensure accuracy, all glassware must be scrupulously clean and free of moisture.

-

Procedure: Thoroughly clean several 10 mL glass vials with screw caps. Dry them in an oven at 120°C overnight and allow them to cool in a desiccator. Pre-weigh each vial on an analytical balance (to 0.1 mg).

-

-

Sample Preparation (in an Inert Atmosphere):

-

Rationale: This prevents contamination from atmospheric water.

-

Procedure: Transfer the vials into a nitrogen-filled glovebox. Add approximately 5 mL of your chosen anhydrous solvent (e.g., Toluene) to each vial.

-

-

Creation of a Saturated Solution:

-

Rationale: To measure maximum solubility, a saturated solution with an excess of solid/liquid solute must be created and allowed to reach equilibrium.

-

Procedure: Add this compound dropwise to each vial while stirring until a slight, persistent cloudiness or a small amount of undissolved liquid is observed. This indicates an excess of the solute. Cap the vials tightly.

-

-

Equilibration:

-

Rationale: Dissolution is a kinetic process. The system needs time to reach a thermodynamic equilibrium between the dissolved and undissolved states. Stirring ensures homogeneity.

-

Procedure: Place the vials on a magnetic stir plate or orbital shaker within the glovebox. Allow the solutions to equilibrate for at least 24 hours at a controlled temperature (e.g., 25°C).

-

-

Isolation of Saturated Supernatant:

-

Rationale: The undissolved excess solute must be separated to ensure only the dissolved portion is measured. Centrifugation is superior to filtration for this viscous liquid, as it avoids potential interactions with filter media.

-

Procedure: After 24 hours, stop stirring and allow the excess silane to settle for 1-2 hours. Alternatively, centrifuge the vials at low speed (e.g., 2000 rpm) for 10 minutes.

-

-

Aliquot Transfer and Weighing:

-

Rationale: A precise volume of the clear supernatant is transferred to a pre-weighed vial for analysis.

-

Procedure: Using a calibrated positive displacement pipette, carefully withdraw exactly 1.00 mL of the clear supernatant, taking care not to disturb the undissolved layer. Transfer this aliquot to a new, pre-weighed, and dried vial. Record the mass of the vial plus the aliquot.

-

-

Solvent Evaporation:

-

Rationale: The solvent is removed to isolate the non-volatile silane solute, allowing for its direct weighing.

-

Procedure: Place the vials containing the aliquots in a vacuum oven at a moderate temperature (e.g., 40-50°C) until the solvent has completely evaporated and the mass is constant. A gentle stream of nitrogen can also be used.

-

-

Final Weighing and Calculation:

-

Rationale: The final mass of the vial plus the dried residue allows for the calculation of the mass of dissolved silane.

-

Procedure: Allow the vials to cool to room temperature in a desiccator, then weigh them on the analytical balance.

-

Calculation:

-

Mass of Solute (g) = (Mass of vial + residue) - (Mass of empty vial)

-

Solubility (g/L) = Mass of Solute (g) / 0.001 L

-

-

Mandatory Visualization: Workflow for Solubility Determination

Caption: Workflow for determining silane solubility via the gravimetric method.

Practical Implications and Handling

-

Solution Stability: Always use anhydrous grade solvents and store stock solutions under an inert atmosphere (e.g., nitrogen or argon) to ensure maximum shelf-life.[6][12]

-

Solvent Choice for Application: For surface coating, choose a solvent that is volatile enough to evaporate cleanly after deposition but not so volatile that it evaporates during the application process. Toluene is a common and effective choice.

-

Safety: this compound is an eye irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, in a well-ventilated fume hood.[2][13][14]

Conclusion

This compound is a highly versatile organosilane whose performance is critically dependent on its proper dissolution and handling. It exhibits high solubility in common anhydrous aprotic organic solvents such as toluene, hexane, and THF, which are recommended for preparing stable stock solutions. Conversely, it is reactive and insoluble in aqueous media and has limited stability in protic organic solvents like alcohols. Due to the scarcity of published quantitative data, researchers are strongly encouraged to perform experimental validation using robust methods, such as the detailed gravimetric protocol provided herein, to ensure the success and reproducibility of their surface modification and material synthesis endeavors.

References

- This compound Safety Data Sheets(SDS) lookchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVxQHfjknaMJUB-LT8zws3B4wDZxFXsCTaY7x4PKImR9Mrv0lxf6bKU7XhhGXQ8ZdZ1JGrF7qgTgEUmLy4k3c3nVqn5pO2ELLRUSEYxP6ThY39t-zMUrTMBu7fTlhWqdDZvcqdyYA=]

- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQaHqE3wfUxZsFbG4dzZ4woKXu1fWBv_PbNqznXi3xpxNkCbJBbGaS17zuNxiIR798_9cJxHZ2mcsVQxEl_bVP7-4CwJH_PGjWSK57nUEQxgYAxO2GkArLXvDmfL9kA5yOb7RmOjuNW5ZiBoFmCSybMzqX6Z6xwTfHz_U0r79g]

- Silane, (11-chloroundecyl)triethoxy- | C17H37ClO3Si | CID 45158963 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqdKseOEP09l9aeQMgseGEhuyRdW9Dp73BRSmlCMdAnR6TqHeD3AJemDRpKH1zQNDDjOgm74YO5-EifE9nI0WKDB78aJJ36Da34q1OPnBEgIJ9eLeB37DvgCIKFMJtFRL92MJVxIYXsvBtZRgfyAYKKrnqD-5S_cpVZ4gXx-lGhDRmig==]

- Silane - Solubility of Things. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErCYNE_pQQ-TNGEtk6Ixg0l1hDeneAHctNywfZ8Rfgo7u7tStEef3vPxQOFYwgYUq-0Xs5pJuJxhBr_0KPrZvfbpPlY49XNPrjTHeAhbXF_TOHOe2Hi_ep7-LC24GHLVijF4A=]

- 1 - SAFETY DATA SHEET. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR32wR0CJVDWZG9jerJxLOm7PUjbqGpYvsuGSZT5Y2xBR5eKBLYvRP4UErjnZR60DjF5Xxp-8rdQ6V5RxdZihyBFz6wMUYpAmOW78UXuTUIPyvn3q4Kw4hmFC4GlwHmdc12kFuneUZn2OIj9xQfT1gUW90of3sNdVRUvWrDGT194tpv0FBbnJS-0C32YkSMkZA1E13zvNIZxumB_RC9d-dvd6anvCYzA2hExqlLCae-D-ks2cw9IQHqdrnc9AxPlTCGomZiIzh-yBvzfGbTMWUA7NhUJGQ]

- This compound - SIKÉMIA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh4sybIbTzsT6GvNvgUk2aJ6R4hDHe3ptQ2WfTmwqjCrMdEJyb63hvke-u3JMlKRCpdxyCxW0-foFJ3MbQQVbBabuuEXTtU7UQEXGVKsJQbrRmKy4YTzrxXMGOnISh9GWSHwhUxWvsuVKtV3t_oLbekklE]

- Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and - DTIC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHemVqmEsdnPb_peUDLWJscMbhSzxZwd2VuTt2g07eSw8_4tvlsIM3xbbIOTcAuvv6QTkVVXgFa9-hO5oeMwysjpg9kjPdpOzm_5o7uL5v8kOJKSfGPMjE8D9vTKX52gSlxYlRA48KgOw==]

- Discussion On The Solubility Of Silane And Related Issues - KBR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi_AptkuT0qDzgzLdYFBONJ2mWBKeDLfRGXran9hQzgJQJTS3eF9wamqpXlUmhZjAfSvgK9fxhSjVITLKYzhn7CfwcQhWospkYipb_oFmrr2yc7NJqcc-01rqzFRRVLPMXjQvmo3zWoP_l7QQgvhnooTy9z0tF3DUxKJgA6IzkOyZWMht-_njUsU-jpjqGext59A==]

- How to increase the solubility of silane coupling agent in water and improve the storage stability of the solution? - Shin-Etsu Silicone. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5vrsJ-0B6Uimygfvim9WNTw99i7jVO1QI199Qo1pcaiWT5HfXVsVq4w1Dfp7LkCdeLqRkSGHB8i52cVr9SQrH6pWeFdTv42DucaDutD_Vps1CAkHhczJHrfBzmukdtHbsanrpd6Z96GTxkmsq-oCkgzsb]

- 9 - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkFfOiioNHhd9mbL_m--MGbeYBnCn-LVn8Q0T6JiQnve6dxqzcM281oRntd4vi0CkYw1qesif5KjQW5GINBF9kge9w22Q7-4SmABnVbFATb2qOPR4T0uQ4T-V9mhY889_vehFvdZNzEp2eCfQ34WduE1mD6d1AzEkbI4zhQtz-X_1jWwTrkKqz1B2OINIw--Q=]

- Silane Coupling Agents - Gelest, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTYz8--60Y1rygw6Q8aGWx7OrJ9CPJy5pPzsMkifbbOdC4Q1SU6th1l0u8P0INrK23Tj9f4sBg1z9zOlsrK5-xehw-Z17IXcLLm-5hCCqMU0qIZDRkzIVZgrd6sJpyJFwy3Vs2DnHi17s2Mnx0LpzhLS7rotX23SXhSyNTdAY=]

- The Solubility of Chlorotrimethylsilane in Organic Solvents: A Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt59pl4eQtXog7FsC1XFdj-_T6En3skOmaU1iqEaUaPIjzDwgnDPrvmSUNxKtjJ4_7xkCdqs4MjHdyJWBCpzkJXgPWyeDu5O9HkB0UA-J96HNDJV-1ONB6RiY1lTBMpp8h-sYe4oczxMgOO38Xntf2BU-DU2v2pdYvxSePBVcEIO5IX1cXKlJCrGFxxe8qKSS-WogNe2i4oM7_vVcjj8G7yrKoc_Tndb6B]

- TRIETHOXYSILANE - Gelest, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiImEuG8Z4tlPUUQLyF_5ar7-1K49k1TXbswIXCFqNLAobQSPn8YhgtCs0maEB6UGflZY3Cbj6l0A8xkzLlyHajK7iElJkJveY60pfkJXV74nC4eJhffg7nvvlPHV_k_B8MnFVss3Rmo0vf4NQY7wD18YPpF2bfRxkOLxhMZXHfkvJnc9N3JbhDeN_k5fj7w9ao5k=]

- Solubility of Trichloroeicosylsilane in Organic Solvents: A Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbwBm4UOx0dS7zlMGWYl9yd9WxjhT-WWArFiqkxWoVpLbn2E22Bx13TfhboZrFOviDNsYaOlRNsAyPP2pNO7Q2by19CMbjNy9MjdRofDCp_lot2Tqb3w0rTYxu--EDuZRB6z8md70u4M3AZOfO82yyZAH6biBAvgcDggSpBmzHlX-rfZNJelmDK2I8rfllZrLCbM7YDIWRLR_IG1w8C-hiVHDoK9Vo]

- Solubility of Octylsilanetriol in Organic Solvents: A Technical Overview - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjy9nldi8g125SBpgJyPVOc3uSPEBFSnJbBpWTXVcb1OQiZRNaRf0XMZOmaBB2FZyjF_5-VXxc4T9c_AuoGvPKgDm-klq3clyLDKiACqPmssj1uZD9mhBgojuyfFfndzEoHu6DylCXg6QAPdpX2Xi1lPKJke1DDBhxHVjqi1zfW-htULV1Yz9ZrGufs0T2HX4gncUVhMFTXk-05B7euoI1gfkb]

Sources

- 1. This compound - SIKÉMIA [sikemia.com]

- 2. Silane, (11-chloroundecyl)triethoxy- | C17H37ClO3Si | CID 45158963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. gelest.com [gelest.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. gelest.com [gelest.com]

- 10. How to increase the solubility of silane coupling agent in water and improve the storage stability of the solution? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 11. Discussion On The Solubility Of Silane And Related Issues - KBR [hskbrchemical.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Hydrolysis of 11-Chloroundecyltriethoxysilane

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the hydrolysis and condensation of 11-Chloroundecyltriethoxysilane. Moving beyond a simple recitation of steps, this document delves into the core mechanisms, kinetic influences, and practical applications, grounding its claims in established scientific literature. The objective is to empower researchers to control and optimize surface modification processes for advanced applications.

Introduction: The Bifunctional Nature of this compound

This compound is a bifunctional organosilane molecule of significant interest in materials science and drug development. Its structure comprises two key regions: a hydrolyzable triethoxysilyl head group and a long, eleven-carbon alkyl chain terminated with a reactive chloro group. This unique architecture allows it to act as a molecular bridge:

-

The triethoxysilyl group enables the covalent attachment to hydroxyl-rich inorganic substrates such as glass, silica, and certain metal oxides through a process of hydrolysis and condensation.

-

The terminal chloro group on the long alkyl chain serves as a versatile chemical handle for subsequent functionalization, allowing for the attachment of biomolecules, polymers, or other moieties through nucleophilic substitution reactions. This is particularly relevant in drug discovery for creating tailored surfaces for cell culture, biosensing, or as a precursor for click chemistry handles.[1]

The successful application of this silane is critically dependent on the precise control of its initial reaction with water—hydrolysis—which dictates the formation of self-assembled monolayers (SAMs) and the ultimate functionality of the modified surface.[2]

The Core Reaction Mechanism

The transformation of this compound from a soluble monomer into a stable, cross-linked surface layer is a two-stage process: hydrolysis followed by condensation.[3]

Stage 1: Hydrolysis - Activation of the Silane

Hydrolysis is the essential first step where the ethoxy groups (-OCH₂CH₃) attached to the silicon atom are sequentially replaced by hydroxyl groups (-OH) from water.[4] This reaction transforms the relatively inert triethoxysilane into a highly reactive silanetriol (R-Si(OH)₃) and produces ethanol as a byproduct. The reaction proceeds in three steps:

-

R-Si(OCH₂CH₃)₃ + H₂O ⇌ R-Si(OCH₂CH₃)₂(OH) + CH₃CH₂OH

-

R-Si(OCH₂CH₃)₂(OH) + H₂O ⇌ R-Si(OCH₂CH₃)(OH)₂ + CH₃CH₂OH

-